molecular formula C15H21F3N2O4 B2693136 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate CAS No. 471916-70-8

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate

Cat. No.: B2693136
CAS No.: 471916-70-8
M. Wt: 350.338
InChI Key: WRBDXNUKVFNZBB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a chemical compound . The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor .


Synthesis Analysis

The synthesis of compounds with the 3,4-dimethoxybenzyl group involves a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . The protective group has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .


Molecular Structure Analysis

The molecular structure of 3,4-dimethoxybenzyl compounds can be viewed using Java or Javascript . The InChI string for 3,4-dimethoxybenzylamine, a related compound, is 1S/C9H13NO2/c1-11-8-4-3-7 (6-10)5-9 (8)12-2/h3-5H,6,10H2,1-2H3 .


Chemical Reactions Analysis

DDQ is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions and showing three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . It has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxybenzyl compounds include a boiling point of 281-284 °C and a density of 1.109 g/mL at 25 °C . The refractive index n20/D is 1.556 (lit.) .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry Triazine and piperazine derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities, including anti-cancer, antiviral, antimicrobial, and anti-inflammatory effects. The synthesis and evaluation of these compounds have revealed their potential as future drug candidates, highlighting the importance of heterocyclic compounds such as 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate in drug development (Verma, Sinha, & Bansal, 2019).

Antimycobacterial Activity of Piperazine Analogs Piperazine and its analogs, including this compound, exhibit significant anti-mycobacterial properties. These compounds have shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating their importance in the development of new anti-tuberculosis therapies (Girase et al., 2020).

Pharmacological Potential of Benzoxazines and Piperazine Derivatives Benzoxazine and piperazine derivatives are recognized for their versatile pharmacological potentials, including activities as antimicrobial, antidiabetic, and antidepressant agents. The development and modification of these compounds continue to be a focus in the search for new therapeutic agents with improved efficacy and safety profiles (Rathi, Syed, Shin, & Patel, 2016).

Design and Therapeutic Application The structure and pharmacological attributes of benzosuberone skeleton, often linked with piperazine derivatives like this compound, demonstrate significant anti-cancer, antibacterial, and anti-inflammatory activities. These findings support the role of such compounds in the drug development process, offering a foundation for the synthesis of novel pharmacophores (Bukhari, 2022).

Antineoplastic Agents Development The exploration of N-cycloalkyl-N-benzoylpiperazine derivatives, related to this compound, has led to the discovery of compounds with significant cytotoxic properties against various cancer cell lines. These compounds have shown potential as modulators of multi-drug resistance and possess tumor-selective toxicity, highlighting their value as candidate antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).

Mechanism of Action

The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Future Directions

The 3,4-dimethoxybenzyl group has shown promise in increasing the solubility and stability of precursors, making it a valuable tool in chemical synthesis . Future research may explore further applications and optimizations of this protective group.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBDXNUKVFNZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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